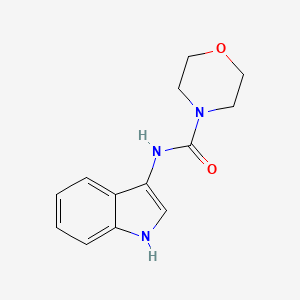

N-(1H-indol-3-yl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1H-indol-3-yl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-13(16-5-7-18-8-6-16)15-12-9-14-11-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAXMWDVGLNGQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-yl)morpholine-4-carboxamide typically involves the reaction of indole derivatives with morpholine and carboxamide groups. One common method is the condensation reaction between 1H-indole-3-carboxylic acid and morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2 and 3 positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the most promising applications of N-(1H-indol-3-yl)morpholine-4-carboxamide derivatives is their potential as dual inhibitors for acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme (BACE 1), both of which are critical in the pathology of Alzheimer's disease. Research indicates that compounds with indole structures can effectively inhibit these enzymes, offering a multi-target approach to therapy. For instance, studies synthesized novel derivatives that demonstrated significant inhibitory activity against AChE and BACE 1 in micromolar concentrations, suggesting their potential as therapeutic agents for Alzheimer's disease .

Anticancer Activity

This compound has also been explored for its anticancer properties. The indole moiety is well-known for its ability to interact with various biological targets involved in cancer progression. Recent studies have reported the synthesis of indole derivatives that exhibit cytotoxic effects against several human tumor cell lines. For example, certain derivatives were evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, highlighting their potential as novel anticancer agents .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Research has indicated that indole-based compounds can exhibit significant antibacterial effects, making them candidates for developing new antibiotics. The incorporation of the morpholine group enhances the solubility and bioavailability of these compounds, potentially leading to more effective treatments against resistant strains of bacteria .

Mechanistic Insights and Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have utilized molecular docking and SAR analyses to identify key structural features that enhance biological activity. For example, modifications to the indole ring or the morpholine substituents can significantly impact the compound's efficacy against specific targets such as kinases involved in inflammatory pathways .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-(1H-indol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Morpholine-4-carboxamide Derivatives with Aromatic Substitutions

- N-(4-Chlorophenyl)morpholine-4-carboxamide: This derivative replaces the indole group with a 4-chlorophenyl ring. Crystallographic studies reveal that the morpholine ring adopts a chair conformation, stabilizing intermolecular N–H⋯O hydrogen bonds.

- N-Acyl-morpholine-4-carbothioamides : These compounds, such as those synthesized by Aziz et al., replace the carboxamide group with a carbothioamide. This substitution enhances antimicrobial activity, with MIC values ranging from 4–32 µg/mL against bacterial strains like S. aureus and E. coli. However, the indole-containing analog may exhibit improved membrane permeability due to its aromatic indole core .

Indole-Morpholine Hybrids

- 5-((1H-Indol-3-yl)methyleneamino)-N-phenyl-1H-pyrazole-4-carboxamide (7a): This compound retains the indole-morpholine motif but incorporates a pyrazole ring. It demonstrates potent antitumor activity (IC₅₀ = 1.2–2.8 µM against MCF-7 and HCT-116 cell lines), suggesting that the indole-morpholine framework synergizes with the pyrazole moiety for enhanced cytotoxicity .

- Amidinourea 3d: A structurally complex derivative, N-[N-[8-[[N-(morpholine-4-carbonyl)carbamimidoyl]amino]octyl]carbamimidoyl]morpholine-4-carboxamide, exhibits potent anticancer activity (IC₅₀ = 0.76 µM against MDA-MB-231 cells). Its activity surpasses simpler indole-morpholine hybrids, likely due to extended alkyl chains enabling improved target engagement .

Biological Activity

N-(1H-indol-3-yl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antibacterial, antitumor, and enzyme inhibition properties, supported by recent research findings and data.

Chemical Structure and Properties

This compound features an indole moiety linked to a morpholine ring with a carboxamide functional group. This structure is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

1. Antibacterial Activity

Recent studies have demonstrated that compounds containing the indole structure exhibit potent antibacterial properties. For instance, derivatives of indole have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 12 µg/mL |

| This compound | E. coli | 16 µg/mL |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, as indicated by molecular docking studies that suggest binding affinity to key bacterial enzymes .

2. Antitumor Activity

Indole derivatives, including this compound, have shown promising antitumor activity in various cancer cell lines. For example:

The compound is thought to induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation signals. In vitro studies have indicated that it can significantly reduce cell viability in treated cancer cell lines compared to control groups .

3. Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The compound exhibited competitive inhibition with an inhibition constant of 94.52 nM, indicating a strong potential for treating neurodegenerative diseases such as Parkinson's disease .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various indole derivatives, this compound was highlighted for its superior activity against resistant strains of bacteria. The study utilized a series of structural modifications to optimize the antibacterial profile, revealing that specific substitutions on the indole ring enhanced activity without compromising selectivity .

Case Study 2: Antitumor Mechanism

Another investigation focused on the antitumor mechanism of this compound in lung cancer cells. The study demonstrated that treatment led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors, suggesting a mechanism involving mitochondrial pathways .

Q & A

Basic: What are the common synthetic routes for N-(1H-indol-3-yl)morpholine-4-carboxamide, and how are intermediates characterized?

Answer:

A scalable synthesis typically involves multi-step reactions. For example, in analogous morpholine-carboxamide derivatives, a key step is the coupling of indole derivatives with morpholine-4-carbonyl chloride under basic conditions. Intermediate purification often employs solvent partitioning (e.g., ethyl acetate/water) and column chromatography. Characterization of intermediates includes LC-MS for molecular weight confirmation and H/C NMR to verify regioselectivity and functional group integrity. Critical parameters include reaction temperature (e.g., reflux in acetic acid) and stoichiometric ratios of reagents like sodium acetate .

Basic: How is this compound characterized spectroscopically?

Answer:

Spectroscopic characterization integrates experimental and computational methods:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm) and N-H stretches (~3400 cm) from the indole and morpholine moieties.

- Raman Spectroscopy : Resolves aromatic ring vibrations (e.g., C=C in indole at ~1550 cm) and sulfonyl group modes if present .

- Theoretical Simulations : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts vibrational frequencies, with scaling factors applied to align with experimental data .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:

Key optimization strategies include:

- Base Selection : Sodium methoxide (NaOMe) in methanol enhances deprotection efficiency, as seen in the removal of sulfonyl groups with 25% NaOMe at 1:30 molar ratio .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while isopropanol facilitates epoxide ring-opening reactions .

- Catalytic Hydrogenation : Use of Pd(OH)/C under 55 psi H achieves selective deprotection without over-reduction of indole rings .

- Purification : Silica gel chromatography with gradients (e.g., CHCl:MeOH 10:1) resolves closely related byproducts .

Advanced: What computational approaches are used to analyze the electronic properties of this compound derivatives?

Answer:

- HOMO-LUMO Analysis : DFT calculations reveal charge transfer capabilities. For example, HOMO-LUMO gaps of ~4.5 eV indicate moderate reactivity, with electron density localized on the indole ring .

- Molecular Electrostatic Potential (MEP) : MEP maps highlight nucleophilic (indole N-H) and electrophilic (carbonyl O) sites, guiding derivatization strategies .

- Mulliken Charges : Quantify atomic charge distribution, showing negative charges on carbonyl oxygen and sulfonyl groups (if present), influencing hydrogen bonding interactions .

Advanced: How can discrepancies between experimental and theoretical vibrational spectra be resolved?

Answer:

Discrepancies arise from approximations in computational models. Mitigation strategies include:

- Basis Set Refinement : Upgrading from 6-31G to 6-311++G(d,p) improves accuracy for polarizable groups like sulfonamides .

- Anharmonic Corrections : Applying scaling factors (e.g., 0.961 for B3LYP) aligns theoretical C=O stretches with experimental IR peaks .

- Solvent Effects : Incorporating polarizable continuum models (PCM) for methanol or DMSO mimics solvent interactions in experimental setups .

Advanced: What strategies address contradictions in biological activity data for morpholine-indole hybrids?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematic substitution (e.g., halogenation at indole C-5) clarifies contributions to target binding .

- Metabolite Profiling : LC-MS/MS identifies active metabolites, distinguishing parent compound effects from degradation products .

- Receptor Docking Simulations : Molecular docking (e.g., AutoDock Vina) validates binding modes to targets like β-adrenergic receptors, resolving false positives from aggregation artifacts .

Advanced: How is regioselectivity controlled in the functionalization of the indole ring during synthesis?

Answer:

- Directing Groups : Electron-withdrawing groups (e.g., sulfonyl at N-1) direct electrophilic substitution to C-3 via resonance stabilization .

- Catalytic Systems : Pd-catalyzed C-H activation with ligands like PPh enables selective arylation at C-2 or C-5 .

- Microwave-Assisted Synthesis : Rapid heating minimizes side reactions, achieving >90% regioselectivity in morpholine coupling .

Advanced: What analytical methods validate the stability of this compound under physiological conditions?

Answer:

- pH Stability Assays : Incubation in buffers (pH 1–10) followed by HPLC quantifies degradation products. Morpholine-carboxamides show stability at pH 7.4 but hydrolyze in acidic conditions (pH <3) .

- Forced Degradation Studies : Exposure to UV light, HO, and heat identifies photolytic and oxidative degradation pathways .

- Plasma Stability Tests : Incubation with rat plasma (37°C, 1 hr) measures metabolic lability via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.